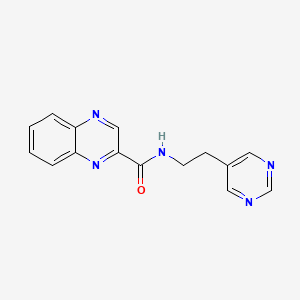

N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c21-15(18-6-5-11-7-16-10-17-8-11)14-9-19-12-3-1-2-4-13(12)20-14/h1-4,7-10H,5-6H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEVSHLMSFVKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCC3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by adopting green chemistry principles, which focus on reducing the environmental impact of chemical processes. This includes using safer solvents, catalysts, and reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, potassium thiocyanate, and various acids and bases. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline-2-carboxylic acid derivatives, while reduction reactions may produce quinoxaline-2-carboxamide derivatives .

Scientific Research Applications

Pharmacological Properties

N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide exhibits a range of pharmacological activities:

- Anticancer Activity : Quinoxaline derivatives have shown promising results in inhibiting various cancer cell lines. The structural features of this compound may enhance its ability to target specific pathways involved in tumor growth and proliferation. Studies indicate that modifications in the quinoxaline structure can lead to increased cytotoxicity against cancer cells, making it a candidate for further development as an anticancer agent .

- Antimicrobial Activity : This compound also demonstrates antimicrobial properties, effective against a range of pathogens including bacteria and fungi. The incorporation of the pyrimidine moiety may contribute to its enhanced activity against resistant strains .

- Anti-inflammatory Effects : Research has indicated that quinoxaline derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This compound’s potential to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Therapeutic Applications

The therapeutic applications of this compound are promising:

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of quinoxaline derivatives, including this compound:

- Anticancer Studies : A study demonstrated that a series of quinoxaline derivatives showed significant cytotoxicity against breast cancer cell lines, with some compounds exhibiting IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .

- Antimicrobial Efficacy : Another research effort focused on the antifungal activity of related quinoxaline compounds, showing promising results against Candida albicans and Aspergillus niger, suggesting that this compound could be effective in treating fungal infections .

- Inflammation Models : In vivo studies involving models of inflammation have reported that quinoxaline derivatives significantly reduced markers of inflammation compared to control groups, supporting their potential use as therapeutics for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline-2-carbohydrazide: This compound is structurally similar and is used in similar applications, such as drug discovery and material science.

N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share the pyrimidine moiety and are studied for their quorum sensing inhibitory properties.

Uniqueness

N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide stands out due to its unique combination of the quinoxaline and pyrimidine rings, which confer specific chemical and biological properties.

Biological Activity

N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: Collagen Prolyl 4-Hydroxylase

The primary target of this compound is collagen prolyl 4-hydroxylase (P4H), an enzyme crucial for collagen synthesis. The compound acts as an inhibitor of this enzyme, thereby affecting the collagen production pathway, which is vital for maintaining the structural integrity of tissues. The inhibition of P4H can lead to reduced collagen deposition, which is significant in various pathological conditions such as fibrosis and certain cancers.

Biological Activity

The compound exhibits a range of biological activities:

-

Anticancer Activity :

- Quinoxaline derivatives, including this compound, have shown promising anticancer properties. They have been tested against various cancer cell lines, demonstrating significant growth inhibition. For instance, compounds with similar structures have reported IC50 values ranging from low micromolar to submicromolar concentrations against melanoma and other tumor cell lines .

- A structure-activity relationship (SAR) analysis indicates that modifications to the quinoxaline structure can enhance anticancer efficacy. For example, substituents that increase electron density on the aromatic rings tend to improve activity .

- Antimicrobial Activity :

- Antiviral Activity :

Case Studies

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

Data Summary

Q & A

Orthogonal Assays :

- Enzymatic Assays : Test direct target inhibition (e.g., thymidylate synthase activity via spectrophotometric monitoring of dihydrofolate depletion) .

- Cellular Assays : Use cytotoxicity assays (MTT/CCK-8) in relevant cell lines (e.g., cancer cells) with LC determination.

Solubility Optimization : Adjust formulation (e.g., DMSO/PEG-400 mixtures) to enhance bioavailability.

Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites.

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodological Answer :

Scaffold Modification : Synthesize analogs with:

- Varied heterocycles (e.g., replacing quinoxaline with pyrido[3,4-b]pyrazine).

- Substituent tuning on the pyrimidine ring (e.g., methoxy, fluoro groups).

Biological Screening : Prioritize analogs with improved potency (IC < 100 nM) and selectivity (≥10-fold vs. related enzymes).

Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinase domains or DNA repair enzymes .

Q. What strategies mitigate aggregation-induced artifacts in biochemical assays?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Confirm monomeric state at assay concentrations (typically <10 µM).

- Detergent Additives : Include 0.01% Tween-20 or Triton X-100 to disrupt aggregates.

- Control Experiments : Compare activity in the presence/absence of nonionic detergents to identify false positives.

Data Analysis & Validation

Q. How should researchers address conflicting NMR and HRMS data during characterization?

- Methodological Answer :

Purity Verification : Re-run chromatography with alternative solvents (e.g., methanol/dichloromethane) to remove impurities.

Isotopic Pattern Analysis : Check HRMS isotopic distribution for consistency with theoretical patterns.

2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the quinoxaline and pyrimidine moieties.

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC, Hill slope, and R.

- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Reproducibility : Perform triplicate experiments across independent batches to confirm precision (CV <15%).

Safety & Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for weighing and synthesis steps.

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash immediately with 10% aqueous ethanol; for eye exposure, irrigate with saline for 15+ minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.